5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride
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Overview
Description
It was designed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is about 200 times stronger than morphine as an analgesic but produces extremely dangerous toxic side effects . Tebanicline hydrochloride acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tebanicline hydrochloride involves several steps, starting from commercially available starting materials. The key synthetic route includes the formation of the azetidine ring and its subsequent attachment to the chloropyridine moiety. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of Tebanicline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tebanicline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Tebanicline hydrochloride can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the azetidine ring or the chloropyridine moiety.
Substitution: Tebanicline hydrochloride can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Tebanicline hydrochloride with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Tebanicline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for studying nicotinic acetylcholine receptor agonists.
Biology: Investigated for its effects on neuronal nicotinic acetylcholine receptors and its potential as a neuroprotective agent.
Medicine: Explored for its analgesic properties and potential use in treating neuropathic pain.
Industry: Used in the development of new analgesic drugs with improved safety profiles.
Mechanism of Action
Tebanicline hydrochloride exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors. It binds to both the α3β4 and the α4β2 subtypes, leading to the modulation of neurotransmitter release and subsequent analgesic effects. The compound’s interaction with these receptors results in the activation of downstream signaling pathways that contribute to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent analgesic derived from poison dart frogs, but with high toxicity.
Nicotine: A well-known agonist of nicotinic acetylcholine receptors, but with addictive properties.
Varenicline: A partial agonist at α4β2 nicotinic acetylcholine receptors, used for smoking cessation.
Uniqueness of Tebanicline Hydrochloride
Tebanicline hydrochloride is unique due to its potent analgesic effects combined with a relatively lower toxicity compared to epibatidine. Its ability to act as a partial agonist at multiple nicotinic acetylcholine receptor subtypes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H12Cl2N2O |
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Molecular Weight |
235.11 g/mol |
IUPAC Name |
5-(azetidin-2-ylmethoxy)-2-chloropyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H |
InChI Key |
GYVARJONEFSAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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